molecular formula C14H20N2O4 B11766305 tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate

tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate

Cat. No.: B11766305
M. Wt: 280.32 g/mol
InChI Key: JRORYNGKOWOAAH-SNVBAGLBSA-N
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Description

tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine.

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. Its stability under various conditions makes it ideal for use in solid-phase peptide synthesis.

Medicine

In medicine, the compound is used in the development of pharmaceuticals. It helps in the synthesis of drug molecules by protecting sensitive amine groups during the synthetic process.

Industry

In the industrial sector, tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is used in the production of fine chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • ®-3-(Boc-amino)piperidine
  • tert-Butyl ®-piperidin-3-ylcarbamate

Uniqueness

What sets tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate apart from similar compounds is its specific structure, which provides unique stability and reactivity. Its ability to protect amines under a wide range of conditions makes it particularly valuable in synthetic chemistry.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-9-4-5-12-11(6-9)15-7-10(8-17)19-12/h4-6,10,15,17H,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1

InChI Key

JRORYNGKOWOAAH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)O[C@H](CN2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CO

Origin of Product

United States

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